![molecular formula C15H18ClNO B5009506 N-(3-chloro-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5009506.png)

N-(3-chloro-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide

Vue d'ensemble

Description

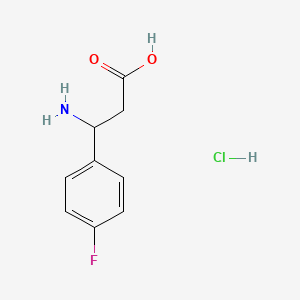

“N-(3-chloro-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide” is a chemical compound with the molecular formula C15H18ClNO . It is a derivative of bicyclo[2.2.1]heptane , a molecular structure that is embedded in numerous compounds with various functions .

Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

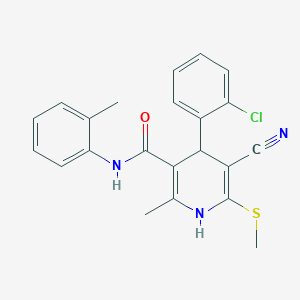

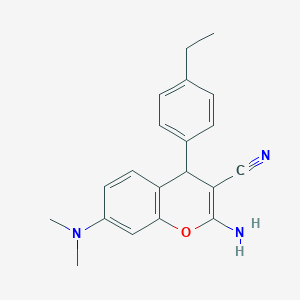

The molecular structure of “this compound” is based on the bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure that is featured in numerous bioactive natural products and drug candidates .Chemical Reactions Analysis

The chemical reactions involving bicyclo[2.2.1]heptane derivatives are typically catalyzed by a chiral tertiary amine . The reaction involves the use of α′-ethoxycarbonyl cyclopentenones with nitroolefins .Applications De Recherche Scientifique

1. Potassium Channel Modulation

A significant application of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides, like N-(3-chloro-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide, is in the modulation of potassium channels. A study by Yu et al. (2011) identified these compounds as selective KCNQ2 and KCNQ4 channel openers, demonstrating potential in regulating neuronal activity. This represents a breakthrough in understanding selective ion channel modulation (Yu et al., 2011).

2. Crystal Structure and Absolute Configuration

Plettner et al. (2005) explored the crystal structures and absolute configuration of related compounds, providing foundational knowledge for further research and development. Their work offers insight into the stereochemistry and molecular interactions, essential for understanding the pharmacodynamics of these compounds (Plettner et al., 2005).

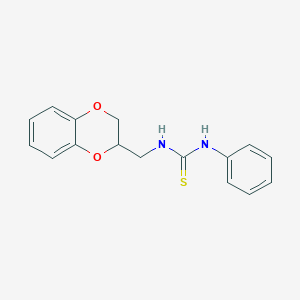

3. Green Chemistry Synthesis

The synthesis of N-substituted compounds like this compound is also an area of interest. Gordon et al. (2010) highlighted a protic ionic liquid route to synthesize such compounds, contributing to the field of green chemistry. This method offers a more environmentally friendly and efficient approach to creating these compounds (Gordon et al., 2010).

4. Polymer Science Applications

In polymer science, the derivatives of bicyclo[2.2.1]heptane-2-carboxamides have been used to create soluble polyimides, as researched by Yamada et al. (1993). These polyimides have potential applications in various industries due to their solubility and thermal properties (Yamada et al., 1993).

5. Pharmaceutical Synthesis

Furthermore, the synthesis of novel compounds from bicyclo[2.2.1]heptane-2-carboxamides, including this compound, is significant in pharmaceutical synthesis. For instance, Matsumoto (2001) explored the synthesis of fully alicyclic polyimides, which can lead to new drug formulations or drug delivery systems due to their unique chemical properties (Matsumoto, 2001).

6. Photoreactivity Studies

The study of photoreactivity in compounds like this compound is also important. Nakabayashi and Takamuku (1992) investigated the triplet sensitized valence isomerization of related compounds, offering insights into their photoreactive behavior, which can be pivotal in developing photoresponsive materials or drugs (Nakabayashi & Takamuku, 1992).

7. Structural and DFT Studies

Hazra et al. (2009) conducted synthesis, crystal structure, and DFT studies on bicyclic compounds akin to this compound. This research contributes to understanding the molecular geometries and electronic structures, which are crucial for designing drugs with specific properties (Hazra et al., 2009).

8. Antiviral Applications

Finally, the potential antiviral applications of related compounds are being investigated. A study by Votiakov Vi et al. (1982) on 2-[1'-aminoethyl)-bicyclo[2.2.1]heptane chlorohydrate, a similar compound, examined its effect on influenza virus, opening avenues for the use of this compound in antiviral therapies (Votiakov Vi et al., 1982).

Orientations Futures

The future directions for research on “N-(3-chloro-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide” and similar compounds could involve further exploration of their potential as high-energy density compounds (HEDCs) . Additionally, the development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules .

Propriétés

IUPAC Name |

N-(3-chloro-4-methylphenyl)bicyclo[2.2.1]heptane-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO/c1-9-2-5-12(8-14(9)16)17-15(18)13-7-10-3-4-11(13)6-10/h2,5,8,10-11,13H,3-4,6-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETYQASZVIEFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2CC3CCC2C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,4-bis(benzenesulfonyl)piperazin-2-yl]-morpholin-4-ylmethanone](/img/structure/B5009447.png)

![2-iodo-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5009450.png)

![N-[4-({[(3-chloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)phenyl]furan-2-carboxamide](/img/structure/B5009482.png)

![N-[3-(propanoylamino)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B5009497.png)

![(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B5009503.png)

![3-[(carboxymethoxy)carbonyl]-2,4-diphenylcyclobutanecarboxylic acid](/img/structure/B5009518.png)

![3-(1,3-benzodioxol-5-yl)-5-(3-furylmethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5009520.png)

![N-[4-(cyclohexylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5009521.png)

![N-(1-{1-[3-(acetylamino)benzoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5009523.png)